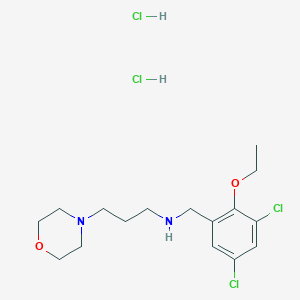
N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of benzamides evaluated for gastrokinetic activity, specifically enhancing gastric emptying in animal models. It is structurally related to compounds designed to bypass the dopaminergic side effects common to earlier gastrokinetic drugs.
Synthesis Analysis
The synthesis involves creating derivatives of benzamides with specific substitutions at the N-4 position, which significantly influence their gastrokinetic activity. These derivatives, including compounds with ethoxy groups and morpholinyl groups, have shown promising results in animal models for enhancing gastric emptying (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds, including variations in the substituents, plays a critical role in their activity. Structural analyses have shown that specific substituents at the N-4 position can enhance the gastrokinetic effect without eliciting dopamine D2 receptor antagonistic activity, a desirable feature for avoiding side effects (Kato et al., 1991).
Chemical Reactions and Properties
The chemical properties of these compounds are defined by their functional groups, which include ethoxy and morpholinyl groups. These groups contribute to the compounds' solubility and bioavailability, crucial factors for their gastrokinetic activity. The absence of dopamine D2 receptor antagonistic activity in these compounds is a significant chemical property that differentiates them from other gastrokinetic agents (Morie et al., 1994).
Aplicaciones Científicas De Investigación
Chemical Compound Applications in Research
Environmental Presence and Impact
Chemicals with structures similar to "N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride" often feature in studies focusing on their environmental presence, fate, and behavior, particularly in aquatic environments. For instance, research on parabens (Haman, Dauchy, Rosin, & Munoz, 2015) highlights the ubiquity of these compounds in surface water and sediments, driven by consumer product consumption and continuous environmental introduction (Haman et al., 2015). Such studies underscore the importance of understanding the environmental impact of synthetic compounds, including their biodegradability and potential to form more stable and toxic by-products.
Treatment of Organic Pollutants
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants has been explored (Husain & Husain, 2007). This approach is significant for treating pollutants that are challenging to degrade, indicating potential research applications for similar compounds in facilitating environmental remediation processes (Husain & Husain, 2007).
Neuroprotective Mechanisms
In the realm of neurology, compounds like citicoline have been studied for their neuroprotective effects in cerebral ischemia, suggesting a potential area of research for related compounds in contributing to the understanding and treatment of neurological damage (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002). The mechanisms through which these compounds act, such as enhancing phosphatidylcholine synthesis and inhibiting phospholipase activation, present a rich field of study (Adibhatla et al., 2002).
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2.2ClH/c1-2-22-16-13(10-14(17)11-15(16)18)12-19-4-3-5-20-6-8-21-9-7-20;;/h10-11,19H,2-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHPIPORZPLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

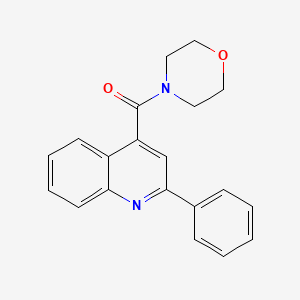
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)
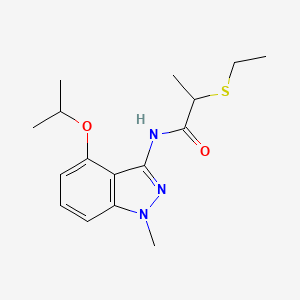
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
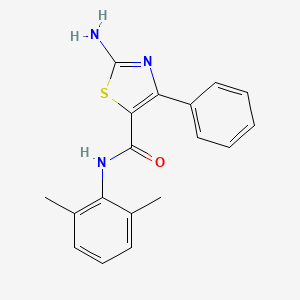
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
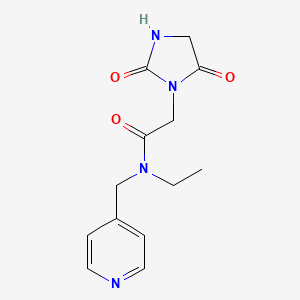
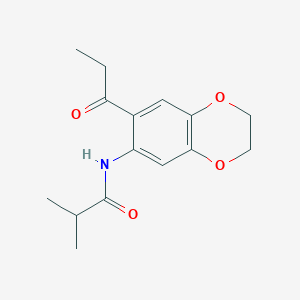

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)